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Compound of Interest

3-(2,6-Difluorophenyl)propanoic
Compound Name: d
aci

Cat. No.: B181725

An In-Depth Technical Guide to 3-(2,6-Difluorophenyl)propanoic Acid

This guide provides a comprehensive overview of 3-(2,6-Difluorophenyl)propanoic acid, a
fluorinated aromatic carboxylic acid. Given its structural motifs, this compound is of significant
interest to researchers and professionals in drug development and medicinal chemistry.
Arylpropionic acid derivatives are a well-established class of compounds with a wide range of
pharmacological activities, and the inclusion of fluorine atoms can significantly enhance key
properties such as metabolic stability, lipophilicity, and binding affinity.

IUPAC Name and Chemical Structure
e |[UPAC Name: 3-(2,6-Difluorophenyl)propanoic acid
o Chemical Structure:
(Note: This is a simplified 2D representation. The actual molecule is 3-dimensional.)

Physicochemical and Identification Data

Quantitative data for 3-(2,6-Difluorophenyl)propanoic acid is not readily available in public
databases. However, data for its structural isomers is provided below for reference and
comparison. The molecular formula and weight are consistent across these isomers.
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Property Value Reference Isomer(s)

3-(2,4-
Molecular Formula CoHsF202 Difluorophenyl)propanoic
acid[1]

3-(2,4-
Molecular Weight 186.16 g/mol Difluorophenyl)propanoic
acid[1]

134672-70-1 (for 2,4-isomer)

CAS Number Not available [1], 84315-24-2 (for 3,5-
isomer)[2]
Physical Form Solid (Expected) Solid[1][2]
] ] ] 104-108 °C (for 2,4-isomer)[1],
Melting Point Not available

59-61 °C (for 3,5-isomer)[2]

XAPRKUUFZCSOTE-
InChl Key Not available UHFFFAOYSA-N (for 2,4-

isomer)[1]

Synthesis and Experimental Protocols

While a specific protocol for the 2,6-difluoro isomer is not detailed in the reviewed literature, a
common and effective method for synthesizing 3-arylpropanoic acids is through the catalytic
hydrogenation of the corresponding a,3-unsaturated carboxylic acid precursor. The following
protocol for a closely related isomer, 3-(3,5-Difluorophenyl)propanoic acid, serves as a
representative experimental methodology.[3]

Representative Experimental Protocol: Catalytic
Hydrogenation

This procedure details the reduction of a carbon-carbon double bond in the propenoic acid side
chain to yield the desired propanoic acid.

Materials and Reagents:

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/644579
https://www.sigmaaldrich.com/HK/zh/product/aldrich/644579
https://www.sigmaaldrich.com/HK/zh/product/aldrich/644579
https://www.sigmaaldrich.com/US/en/product/aldrich/692115
https://www.sigmaaldrich.com/HK/zh/product/aldrich/644579
https://www.sigmaaldrich.com/US/en/product/aldrich/692115
https://www.sigmaaldrich.com/HK/zh/product/aldrich/644579
https://www.sigmaaldrich.com/US/en/product/aldrich/692115
https://www.sigmaaldrich.com/HK/zh/product/aldrich/644579
https://prepchem.com/c-3-3-5-difluorophenyl-propanoic-acid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3-(3,5-Difluorophenyl)propenoic acid (starting material)

10% Palladium on carbon (Pd/C) catalyst

Tetrahydrofuran (THF), anhydrous

Ethyl acetate, anhydrous

Hydrogen gas (Hz)

Pressurized hydrogenation apparatus (e.g., Parr shaker)

Filtration apparatus

Rotary evaporator

Procedure:

A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in anhydrous
tetrahydrofuran (100 ml).[3]

A slurry of 10% palladium on carbon (1.5 g) in anhydrous ethyl acetate is prepared
separately.[3]

The solution and the catalyst slurry are combined in a suitable pressure-resistant reaction
vessel.

The vessel is placed in a hydrogenation apparatus and shaken under a hydrogen
atmosphere at 50 psi for 4 hours.[3]

Upon completion, the reaction mixture is carefully filtered to remove the palladium on carbon
catalyst.

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the
solvents (THF and ethyl acetate).

The resulting crude product, 3-(3,5-difluorophenyl)propanoic acid, is obtained as a yellow oil
(Yield: 99%).[3]
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This method is highly efficient and can be adapted for the synthesis of 3-(2,6-
Difluorophenyl)propanoic acid from its corresponding propenoic acid precursor.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of a 3-
(Difluorophenyl)propanoic acid via catalytic hydrogenation.

3-(2,6-Difluorophenyl)propenoic Acid 10% Palladium on Carbon
(in THF) (in Ethyl Acetate)

Catalytic Hydrogenation
(50 psi Hz, 4 hours)

Reaction Mixture

Solvent Evaporation

rude Product

3-(2,6-Difluorophenyl)propanoic Acid

Synthesis of 3-(2,6-Difluorophenyl)propanoic Acid

Click to download full resolution via product page

Caption: A workflow diagram for the synthesis of 3-(2,6-Difluorophenyl)propanoic acid.

Relevance in Research and Drug Development
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Arylpropionic acid derivatives are a cornerstone of medicinal chemistry, most famously
represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[4][5] The core
scaffold is recognized for a wide spectrum of biological activities, including analgesic, anti-
inflammatory, antibacterial, and anticancer properties.[4][5][6]

The incorporation of a difluorophenyl group, as seen in 3-(2,6-Difluorophenyl)propanoic acid,
is a strategic choice in modern drug design. Fluorine atoms can modulate several key
molecular properties:

e Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of
metabolic oxidation, thereby increasing the half-life of a drug candidate.

« Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can
improve its ability to cross cell membranes and enhance bioavailability.

» Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic
interactions with protein targets, potentially increasing the potency of a compound.

Therefore, 3-(2,6-Difluorophenyl)propanoic acid serves as a valuable building block for the
synthesis of more complex pharmaceutical agents, where the difluorophenyl moiety is
introduced to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-YI)Amino]Propanoic Acid
Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates
Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [3-(2,6-Difluorophenyl)propanoic acid IUPAC name and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181725#3-2-6-difluorophenyl-propanoic-acid-iupac-
name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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